molecular formula C22H23N3O2S B1669118 CJ-13610 CAS No. 179420-17-8

CJ-13610

Cat. No.: B1669118
CAS No.: 179420-17-8
M. Wt: 393.5 g/mol
InChI Key: VPTONMHDLLMOOV-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

  • Mechanism of Action

    Target of Action

    CJ-13610, also known as 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide, is a potent inhibitor of 5-lipoxygenase (5-LOX) . 5-LOX is a crucial enzyme in the synthesis of bioactive leukotrienes from arachidonic acid . These leukotrienes play a significant role in various inflammatory diseases .

    Mode of Action

    This compound competes with the enzyme at the site of action and is a non-redox and a non-iron-chelating inhibitor of 5-LOX . This compound inhibits the enzyme in cells and blood at concentrations between 0.210–0.570 µM .

    Biochemical Pathways

    This compound inhibits the biosynthesis of leukotriene B4 and regulates the IL-6 mRNA expression in macrophages . Leukotrienes are potent lipid mediators generated by 5-LOX activity on arachidonic acid . They increase vascular permeability, chemotaxis of polymorphonuclear leukocytes, release of mediators such as IL-1 and TNF, and increase Ca+ mobilization .

    Pharmacokinetics

    The metabolism of this compound was investigated in liver microsomes from human and preclinical species to evaluate the in vitro-in vivo correlation for metabolic clearance . The metabolism in human liver microsomes is primarily mediated by CYP3A4 and 3A5 . Clearance scaled from human liver microsomes yielded a better prediction when coupled with a Vd ss term that was scaled from dog .

    Result of Action

    This compound has demonstrated efficacy in preclinical models of pain . It has shown antihyperalgesic activity in inflammatory pain models including the acute carrageenan model and the chronic inflammatory model using complete Freund’s adjuvant . Furthermore, this compound has shown efficacy against osteoarthritis-like pain using the rat medial meniscal transection model . It also reduces fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .

    Action Environment

    The therapeutic efficacy of 5-LOX inhibitors like this compound can be highly variable . This variability can be influenced by various environmental factors such as the presence of other medications, the individual’s genetic makeup, and the specific pathological condition being treated.

    Biochemical Analysis

    Biochemical Properties

    CJ-13610 interacts with the enzyme 5-lipoxygenase, inhibiting its activity . This interaction is believed to occur through a competitive mode of action, as the efficacy of this compound can be impaired by the supplementation of exogenous arachidonic acid . The inhibition of 5-LO by this compound leads to a decrease in the biosynthesis of leukotriene B4, a potent inflammatory mediator .

    Cellular Effects

    In cellular models, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to regulate IL-6 mRNA expression in macrophages . In addition, this compound has been shown to reduce fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding to 5-LO, leading to the inhibition of this enzyme . This results in a decrease in the production of leukotrienes, thereby reducing inflammation. Furthermore, this compound has been shown to interfere with prostaglandin E2 (PGE2) release in cytokine-stimulated cells, suggesting that it may also inhibit prostaglandin export .

    Temporal Effects in Laboratory Settings

    While specific long-term studies on this compound are limited, it has been demonstrated to have sustained effects in certain models. For example, in a chronic inflammatory model using complete Freund’s adjuvant, this compound demonstrated antihyperalgesic activity .

    Dosage Effects in Animal Models

    In animal models, this compound has been shown to reverse pain modalities at oral doses of 0.6, 2, and 6 mg/kg/day . These effects were observed in a rat model of osteoarthritis-like pain, where this compound reversed both tactile allodynia and weight-bearing differential .

    Metabolic Pathways

    The metabolism of this compound has been studied in liver microsomes from human and preclinical species . The metabolite profile of this compound was found to be comparable across the species tested, with multiple oxidative metabolites observed, including sulfoxidation . The metabolism in human liver microsomes was primarily mediated by CYP3A4 and 3A5 .

    Transport and Distribution

    While specific information on the transport and distribution of this compound within cells and tissues is limited, it has been suggested that this compound may interfere with the export of prostaglandins, leading to the accumulation of intracellular PGE2 .

    Subcellular Localization

    Given its role as an inhibitor of 5-LO, it is likely that it localizes to the same subcellular compartments as this enzyme, which include the cytosol and the nuclear membrane .

    Preparation Methods

      Synthetic Routes: Specific synthetic routes for CJ-13610 are not widely documented. it can be synthesized using established organic chemistry techniques.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can produce it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: CJ-13610 undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and starting materials.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VPTONMHDLLMOOV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H23N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7047273
    Record name 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7047273
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    393.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    179420-17-8
    Record name CJ 13610
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7047273
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CJ-13610
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}-tetrahydro-pyran-4-carbonitrile (27.35 g) were dissolved in t-BuOH (280 mL) at 50° C. To the solution, KOH (12.28 g) was added and the mixture was stirred overnight. The suspension was cooled to room temperature and water (180 mL) was added. The suspension obtained was filtered and the filtercake was dried at 50° C. to yield 4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}tetrahydro-pyran-4-carboxylic acid amide (17.52 g, 55% yield).
    Name
    4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}-tetrahydro-pyran-4-carbonitrile
    Quantity
    27.35 g
    Type
    reactant
    Reaction Step One
    Quantity
    280 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    12.28 g
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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